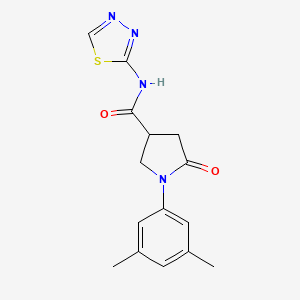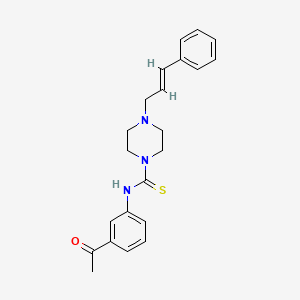
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of piperazinecarbothioamide derivatives and has been shown to have potent inhibitory effects on several key signaling pathways that are involved in cancer progression.
Mécanisme D'action
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme that is involved in the BCR pathway. By inhibiting BTK, N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide blocks the downstream signaling events that are involved in cancer cell proliferation and survival. N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide also inhibits the activity of interleukin-1 receptor-associated kinase 4 (IRAK4), which is involved in the TLR pathway, and prevents the activation of NF-κB, a transcription factor that plays a critical role in cancer progression.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to have potent inhibitory effects on cancer cell proliferation and survival in vitro and in vivo. In preclinical studies, N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth in animal models. N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has also been shown to modulate the immune system and to enhance the anti-tumor immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has also been shown to have high potency and selectivity for its target enzymes, which makes it an attractive candidate for further development as a therapeutic agent. However, N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide also has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide. One potential direction is to investigate its use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to explore its potential use in the treatment of other diseases, such as autoimmune disorders or inflammatory diseases. Finally, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, in order to improve its effectiveness as a therapeutic agent.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Several preclinical studies have demonstrated that N-(3-acetylphenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has potent inhibitory effects on key signaling pathways that are involved in cancer progression, including the B-cell receptor (BCR) pathway, the toll-like receptor (TLR) pathway, and the nuclear factor-kappa B (NF-κB) pathway.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-18(26)20-10-5-11-21(17-20)23-22(27)25-15-13-24(14-16-25)12-6-9-19-7-3-2-4-8-19/h2-11,17H,12-16H2,1H3,(H,23,27)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWJSTDXUPHJGL-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4732576.png)
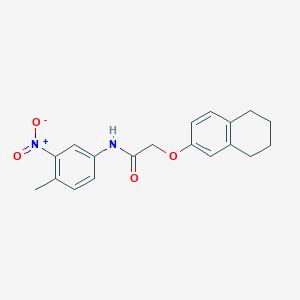
![7-[3-(4-morpholinyl)propyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4732597.png)

![2-(4-fluorophenyl)-8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732607.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4732613.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol](/img/structure/B4732617.png)
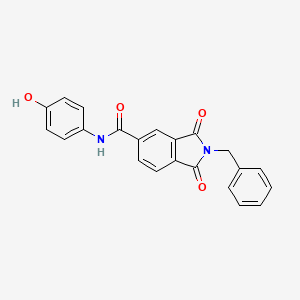
![6-bromo-N-[2-(difluoromethoxy)-4-fluorophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4732628.png)
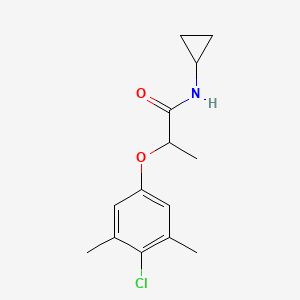
![8-chloro-7-hydroxy-6-{[(tetrahydro-2-furanylmethyl)amino]methyl}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4732650.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4732658.png)
![N-(4-fluorobenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4732673.png)
